5-Bromo-2-benzoxazolinone chemical properties and structure
5-Bromo-2-benzoxazolinone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on 5-Bromo-2-benzoxazolinone, a heterocyclic organic compound with applications in organic synthesis and potential as an intermediate for pharmaceuticals and agrochemicals.[1]
Chemical Structure and Properties
5-Bromo-2-benzoxazolinone is characterized by a benzene ring fused to a 1,3-oxazole moiety, with a bromine atom substituted at the 5-position.[1] This substitution influences the compound's reactivity and solubility.[1] The presence of the bromine atom can enhance its electrophilic properties, making it a useful reagent in nucleophilic substitution reactions.[1]
Structure:
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IUPAC Name: 5-bromo-1,3-benzoxazol-2(3H)-one[2]
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Synonyms: 5-Bromo-2(3H)-benzoxazolone, 5-Bromo-2-benzoxazolone, 5-Bromo-2-hydroxybenzoxazole
The structural representation and key identifiers are provided in the table below.
Table 1: Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₄BrNO₂[1] |
| SMILES | O=C1OC=2C(N1)=CC(Br)=CC2[1] |
| InChI | InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
| InChIKey | DMHTZWJRUUOALC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 214.02 g/mol | [2] |
| Appearance | White to off-white or yellow to orange crystalline solid/powder | |
| Melting Point | 218-222 °C | |
| Purity | Commonly available in 97% or >98% purity | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and acetone; limited solubility in polar solvents. Quantitative data is not readily available. | [3] |
Experimental Data
Spectral Analysis
Detailed experimental spectral data for 5-Bromo-2-benzoxazolinone is not widely available in public repositories. However, based on the known structure, the following characteristic spectral features are expected:
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H group (around 3100-3500 cm⁻¹), the carbonyl (C=O) group of the cyclic carbamate (around 1710-1770 cm⁻¹), and C-Br stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the other carbons in the heterocyclic ring.
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Note: Specific, citable spectral data for 5-Bromo-2-benzoxazolinone could not be located in the available literature.
Synthesis and Reactivity
For 5-Bromo-2-benzoxazolinone, a plausible synthetic route would start from 2-amino-4-bromophenol.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 5-Bromo-2-benzoxazolinone.
Experimental Protocol:
Note: A detailed, citable experimental protocol for the synthesis of 5-Bromo-2-benzoxazolinone could not be identified in the publicly available scientific literature. The following is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized.
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Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine) is added.
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Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
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Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 5-Bromo-2-benzoxazolinone.
Biological Activity and Potential Applications
Derivatives of benzoxazolinone are known to exhibit a range of biological activities, including antibacterial, antifungal, and herbicidal properties.[4] Some have been investigated for a variety of pharmacological applications. However, specific signaling pathways or detailed mechanisms of action for 5-Bromo-2-benzoxazolinone are not well-documented in the available literature. Its primary documented use is as a building block in organic synthesis.
Potential Logical Pathway for Bioactivity Screening
Caption: Logical workflow for the investigation of biological activity.
Safety and Handling
5-Bromo-2-benzoxazolinone is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Serious eye damage/eye irritation | 2A |
